8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine 8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Brand Name: Vulcanchem
CAS No.: 1260847-57-1
VCID: VC16010694
InChI: InChI=1S/C8H11N3/c1-6-2-3-10-8-7(6)9-4-5-11-8/h2-3,9H,4-5H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C8H11N3
Molecular Weight: 149.19 g/mol

8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

CAS No.: 1260847-57-1

Cat. No.: VC16010694

Molecular Formula: C8H11N3

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine - 1260847-57-1

Specification

CAS No. 1260847-57-1
Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
IUPAC Name 8-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Standard InChI InChI=1S/C8H11N3/c1-6-2-3-10-8-7(6)9-4-5-11-8/h2-3,9H,4-5H2,1H3,(H,10,11)
Standard InChI Key FBOPIMIRKZAARO-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=NC=C1)NCCN2

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The compound’s IUPAC name, 8-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, reflects its fused bicyclic system. Key identifiers include:

PropertyValueSource
CAS Registry Number1260847-57-1
Molecular FormulaC₈H₁₁N₃
Molecular Weight149.19 g/mol
SMILES NotationCC1=C2C(=NC=C1)NCCC2
InChIKeyDLZNCFNVEXQLAL-UHFFFAOYSA-N

The saturated pyrazine ring reduces aromaticity compared to fully conjugated analogs, potentially enhancing solubility and altering electronic properties. The methyl group at position 8 introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 8-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves cyclization strategies using pyridine and pyrazine precursors. A representative method from the Royal Society of Chemistry employs:

Reagents:

  • Pyridine-2,3-diamine (1a)

  • Butane-2,3-diol (2a)

  • Ruthenium catalyst (Ru₃(CO)₁₂)

  • Ligand (xantphos)

  • Base (t-BuOK)

  • Solvent (t-amyl alcohol)

Procedure:

  • Combine reagents under nitrogen atmosphere at 130°C for 5 hours .

  • Purify via preparative TLC (petroleum ether:ethyl acetate = 2:1) .

This method achieves moderate yields (~40–60%) and emphasizes the role of transition-metal catalysis in facilitating C–N bond formation .

Challenges and Optimization

  • Catalyst Sensitivity: Ruthenium-based systems require strict anhydrous conditions .

  • Purification: Column chromatography or TLC is essential due to polar byproducts .

  • Scalability: High-temperature reactions may limit industrial-scale production without specialized equipment.

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/DescriptionSource
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in polar aprotic solvents (e.g., DMSO)
LogP (Partition Coefficient)Estimated ~1.2 (moderate lipophilicity)

The compound’s tetrahydropyrido core enhances solubility compared to fully aromatic analogs, making it suitable for aqueous-based biological assays.

Future Research Directions

  • Pharmacological Profiling: Screen for kinase inhibition or antimicrobial activity.

  • Synthetic Innovation: Explore photocatalysis or flow chemistry to improve yields.

  • ADMET Studies: Assess absorption, distribution, and toxicity in vitro.

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